molecular formula C13H11NO5S B6391833 5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid CAS No. 1261928-26-0

5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid

Cat. No.: B6391833
CAS No.: 1261928-26-0
M. Wt: 293.30 g/mol
InChI Key: WGOKWEDNZXUGSL-UHFFFAOYSA-N
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Description

5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid is an organic compound that features a thiophene ring substituted with a methoxycarbonyl group and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated thiophene compound under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in an aqueous or organic solvent, and the reaction is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxycarbonyl group can be reduced to an alcohol or an aldehyde.

    Substitution: The nicotinic acid moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism of action of 5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(Methoxycarbonyl)thiophen-3-YL]-2-methoxynicotinic acid is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methoxy-5-(5-methoxycarbonylthiophen-3-yl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5S/c1-18-11-9(12(15)16)3-7(5-14-11)8-4-10(20-6-8)13(17)19-2/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOKWEDNZXUGSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CSC(=C2)C(=O)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687912
Record name 2-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261928-26-0
Record name 2-Methoxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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